molecular formula C23H18N2O4 B3849646 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone

1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone

Cat. No. B3849646
M. Wt: 386.4 g/mol
InChI Key: XZFLLQFHRPSWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone, also known as BBPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBPI is a white crystalline powder that is soluble in organic solvents such as chloroform and acetonitrile.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone is not fully understood. However, it has been suggested that 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In addition, 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone in lab experiments is its low toxicity. However, one limitation is that 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone is not readily soluble in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its mechanism of action. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further research could be done on its potential use as a polymer additive in material science.
In conclusion, 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone could lead to new discoveries and advancements in medicine, agriculture, and material science.

Scientific Research Applications

1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone has been studied for its potential use as a pesticide. In material science, 1-benzoyl-3-(benzoyloxy)-2-phenyl-4-imidazolidinone has been studied for its potential use as a polymer additive.

properties

IUPAC Name

(3-benzoyl-5-oxo-2-phenylimidazolidin-1-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-20-16-24(22(27)18-12-6-2-7-13-18)21(17-10-4-1-5-11-17)25(20)29-23(28)19-14-8-3-9-15-19/h1-15,21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFLLQFHRPSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzoyl-5-oxo-2-phenylimidazolidin-1-yl) benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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